(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H9BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used as the boron source in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, often at room temperature, and yields high purity boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle large volumes of reactants and ensure consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products Formed:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
(4-Chlorophenyl)boronic Acid: Similar in structure but with different reactivity and applications.
(2-Pyridyl)boronic Acid: Used in similar coupling reactions but with different electronic properties.
Uniqueness: (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties, making it suitable for specific synthetic applications that other boronic acids may not be able to achieve .
Properties
Molecular Formula |
C8H9BClNO2 |
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Molecular Weight |
197.43 g/mol |
IUPAC Name |
(5-chloro-2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BClNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI Key |
VYTWGQPHCYCOSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)Cl)(O)O |
Origin of Product |
United States |
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